2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
- The compound contains a spirocyclic system formed by the fusion of a cyclohexane ring and an isoquinoline ring.
- Its chemical formula is C24H30N2O2.
- The compound’s systematic name reflects its substituents: 2’-butyl and N-isopropyl groups.
- It exhibits interesting pharmacological properties, making it a subject of scientific interest.
2’-Butyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a ketone (such as 2’-butyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid) under suitable conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its interactions with biological targets.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the spirocyclic structure.
Similar Compounds: While I don’t have specific examples, related compounds may include other spirocyclic derivatives or isoquinoline-based molecules.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C22H32N2O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-4-5-15-24-21(26)18-12-8-7-11-17(18)19(20(25)23-16(2)3)22(24)13-9-6-10-14-22/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,23,25) |
InChI Key |
DSZDWMIWGYOESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
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